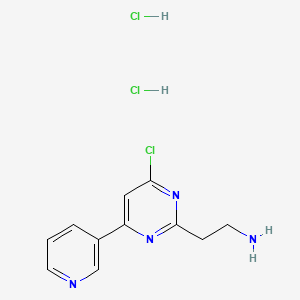
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a chloro group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloropyrimidine with pyridine-3-amine under controlled conditions.
Substitution Reaction: The chloro group is introduced via a substitution reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Ethanamine Moiety: The ethanamine group is attached through a nucleophilic substitution reaction, often using ethylamine or similar amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.
Uniqueness
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities compared to other similar compounds .
特性
分子式 |
C11H13Cl3N4 |
|---|---|
分子量 |
307.6 g/mol |
IUPAC名 |
2-(4-chloro-6-pyridin-3-ylpyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H11ClN4.2ClH/c12-10-6-9(8-2-1-5-14-7-8)15-11(16-10)3-4-13;;/h1-2,5-7H,3-4,13H2;2*1H |
InChIキー |
RLZJPQBZWAVEQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)CCN)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


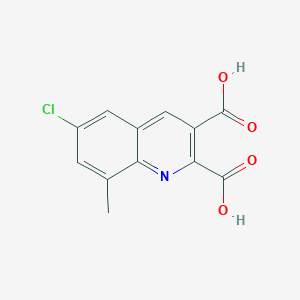
![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)

![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
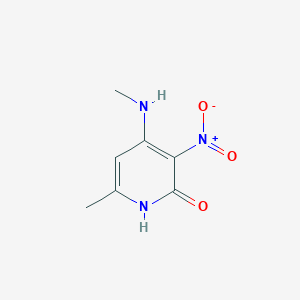
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
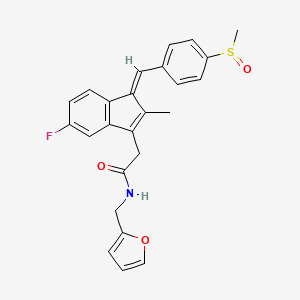
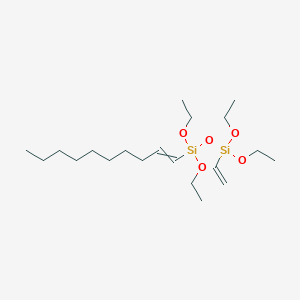
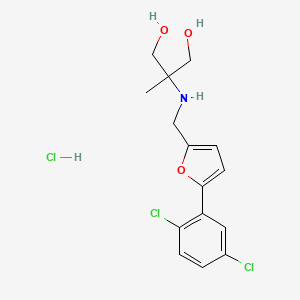
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)
